2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
CAS No.: 792953-79-8
Cat. No.: VC4557234
Molecular Formula: C11H8ClF3N4O
Molecular Weight: 304.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 792953-79-8 |
|---|---|
| Molecular Formula | C11H8ClF3N4O |
| Molecular Weight | 304.66 |
| IUPAC Name | 2-chloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C11H8ClF3N4O/c12-4-10(20)18-8-3-7(11(13,14)15)1-2-9(8)19-6-16-5-17-19/h1-3,5-6H,4H2,(H,18,20) |
| Standard InChI Key | VWTMVJCKFWHJLK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)N2C=NC=N2 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₁H₈ClF₃N₄O, with a molar mass of 304.66 g/mol . Its SMILES notation, C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)N2C=NC=N2, delineates the connectivity of the phenyl ring (substituted at the 2-position with a 1,2,4-triazole group and at the 5-position with a trifluoromethyl group) to the chloroacetamide functional group . The InChIKey VWTMVJCKFWHJLK-UHFFFAOYSA-N provides a unique identifier for its stereochemical and constitutional features .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClF₃N₄O |
| Molar Mass | 304.66 g/mol |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)N2C=NC=N2 |
| InChIKey | VWTMVJCKFWHJLK-UHFFFAOYSA-N |
Chemical Properties and Reactivity
Functional Group Interactions
The compound’s reactivity is governed by three key groups:
-
Chloroacetamide: Susceptible to nucleophilic substitution at the chloro position, enabling derivatization with amines or thiols.
-
1,2,4-Triazole: Participates in hydrogen bonding and coordination chemistry, enhancing biological activity .
-
Trifluoromethyl Group: Imparts electron-withdrawing effects, improving metabolic stability and lipophilicity .
Stability and Degradation
Analytical Characterization
Predicted Collision Cross-Sections (CCS)
Ion mobility spectrometry predicts CCS values for various adducts (Table 2), critical for mass spectrometry-based identification .
Table 2: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 305.04115 | 160.2 |
| [M+Na]⁺ | 327.02309 | 169.1 |
| [M-H]⁻ | 303.02659 | 156.9 |
Nuclear Magnetic Resonance (NMR)
While direct ¹H/¹³C NMR data for this compound are unavailable, analogous acetamide derivatives exhibit characteristic shifts:
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